Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-
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Overview
Description
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- is an organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, particularly as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-phenylbenzenamine under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Reduction: Produces corresponding amines.
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry as a dye for fabrics
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-: Another azo dye with similar properties but different substituents.
Benzenamine, 2-[(2-chloro-4-nitrophenyl)azo]-4-decyl-: A structurally similar compound with a different alkyl group
Uniqueness
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain industrial and research applications, such as its use as a dye in the textile industry and its potential therapeutic applications .
Properties
CAS No. |
3150-82-1 |
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Molecular Formula |
C18H13ClN4O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN4O2/c19-17-12-16(23(24)25)10-11-18(17)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H |
InChI Key |
RJXMVDQBCHMJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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